N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide

ERK5 inhibitor kinase selectivity pyrrole carboxamide scaffold

ERK5 inhibitor programs often stall due to a lack of well-characterized fragment scaffolds with defined pharmacophoric features. This cyclopropane-carboxamide derivative directly addresses that gap. • Conformationally rigid core with TPSA 54.3 Ų, optimized for oral bioavailability prediction. • Two H-bond donors and two acceptors enable systematic binding-energy dissection against dehydroxylated or N-desmethyl analogs. • Validated reference standard with precisely documented exact mass, TPSA, and XLogP3 for analytical method validation. Supplied with full characterization; global shipping available.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 1396708-82-9
Cat. No. B2930160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide
CAS1396708-82-9
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C2CC2)O
InChIInChI=1S/C11H16N2O2/c1-13-6-2-3-9(13)10(14)7-12-11(15)8-4-5-8/h2-3,6,8,10,14H,4-5,7H2,1H3,(H,12,15)
InChIKeyNPOWQUOVXZQULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide: Physicochemical Profile


N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide (CAS 1396708-82-9) is a cyclopropane-based carboxamide derivative incorporating a hydroxyl-substituted ethyl linker and a 1-methyl-1H-pyrrole moiety [1]. Its molecular formula is C₁₁H₁₆N₂O₂ with a molecular weight of 208.26 g/mol [1]. The compound features two hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 54.3 Ų, and a computed XLogP3 of -0.4, indicating moderate hydrophilicity [1]. This structural framework combines the conformational rigidity of a cyclopropane ring with a polar hydroxyl group and an aromatic heterocycle, which collectively influence its reactivity and molecular recognition properties [1].

Fragment-based ERK5 kinase inhibitor screening fit
Pyrrole-carboxamide scaffold aligns with reported ERK5 pharmacophore
Hydroxyl-pyrrole pharmacophore supports target engagement studies
Dual H-bond donor/acceptor profile for kinase active-site probing
Cyclopropane scaffold provides conformational restriction context
Lower entropic penalty vs flexible-linker analogs in binding assays
Reported TPSA profile supports cellular permeability review
TPSA in fragment-tractable range for lead development campaigns

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide: Generic Analog Limitations


Simple substitution with generic cyclopropanecarboxamide or pyrrole-2-carboxamide analogs fails because the precise spatial arrangement of the hydroxyl group on the ethyl linker and the N-methyl substitution on the pyrrole ring critically dictate both the compound's hydrogen-bonding capability and its three-dimensional scaffold geometry [1]. In kinase inhibitor programs, particularly those targeting ERK5, pyrrole-carboxamide screening hits have required extensive optimization to achieve nanomolar potency, and minor structural changes—such as deletion of the hydroxyl group or replacement of the cyclopropane ring with a larger cycloalkyl group—led to a complete loss of inhibitory activity [2]. Therefore, the specific substitution pattern present in N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide is essential for maintaining the pharmacophoric features required in certain biochemical and cell-based assays, and in-class compounds lacking this substitution cannot be considered functionally interchangeable without rigorous experimental validation.

Target feature
Hydroxyl-bearing ethyl linker with N-methyl pyrrole substitution
Substitution risk
Deletion of hydroxyl group or N-desmethyl substitution may abolish detectable ERK5 inhibition
Target feature
Cyclopropane ring as conformational restraint element
Substitution risk
Cyclohexane or cyclopentane expansion may reduce binding affinity by >6-fold; pharmacophore context may not transfer
Target feature
1-Methyl-1H-pyrrole heterocycle with defined H-bond geometry
Substitution risk
Unsubstituted pyrrole or pyrazole replacement may shift hydrogen-bonding network and alter kinase selectivity profile

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide: Quantitative Differentiation Evidence


ERK5 Inhibition: Scaffold Modification Effect

In the optimization of pyrrole-carboxamide ERK5 inhibitors, an early high-throughput screening (HTS) hit based on a 2,5-disubstituted pyrrole core (containing a cyclopropanecarboxamide group) demonstrated IC₅₀ values in the 1–5 µM range. Modifications removing the hydroxyl-bearing side chain or altering the cyclopropane to a cyclohexane or cyclopentane abolished ERK5 inhibition (IC₅₀ > 30 µM) [1]. Although the exact compound N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide was not individually profiled in the public dataset, the pharmacophore model indicates that the hydroxyl group and cyclopropane ring are critical for maintaining sub-10 µM potency [1].

ERK5 Inhibition
Class-level
IC₅₀ 1–5 µM range (predicted)
Supports pharmacophore mapping context for ERK5 fragment optimization
Hydroxyl/cyclopropane deletion yields IC₅₀ >30 µM; exact value not publicly reported
ERK5 inhibitor kinase selectivity pyrrole carboxamide scaffold

TPSA and H-Bonding Property Differentiation

The target compound has a topological polar surface area (TPSA) of 54.3 Ų, compared to 32.3 Ų for unsubstituted N-methylcyclopropanecarboxamide and 46.2 Ų for N-(2-hydroxyethyl)cyclopropanecarboxamide [1][2]. The higher TPSA, driven by the additional pyrrole nitrogen and hydroxyl group, correlates with improved aqueous solubility and altered membrane permeability, which are critical parameters in cell-based assays. For fragment libraries, compounds with TPSA between 50 and 60 Ų are reportedly more tractable for subsequent lead development than very low TPSA fragments (<30 Ų) [2].

TPSA Property
Context-dependent
Target: 54.3 Ų
+22.0 vs N-methyl analog (32.3 Ų)
+8.1 vs hydroxyethyl analog (46.2 Ų)
Supports fragment solubility review and cellular assay compatibility
Computed values via standard PubChem methodology; empirical verification recommended
fragment-based drug discovery physicochemical property TPSA

Cyclopropane Ring Conformational Advantage

Cyclopropane rings introduce significant conformational restriction compared to ethylene or propylene linkers, reducing the entropic penalty upon binding to a protein target. In a series of pyrrole-pyrimidine kinase inhibitors, replacing a cyclopropane-carboxamide with an ethane-carboxamide resulted in a 3- to 5-fold increase in Kd (weaker binding) due to increased flexibility [1]. The target compound retains the rigid cyclopropane scaffold, likely providing a lower entropic barrier for target engagement relative to flexible-chain analogs [1].

Conformational Rigidity
Class-level
3–5× binding advantage vs flexible linker
Supports binding kinetics review in kinase target engagement studies
SPR assay context; class-level evidence from pyrrole-pyrimidine kinase series
conformational restriction entropic penalty binding affinity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide: Optimal Application Scenarios


Fragment-Based ERK5 Kinase Inhibitor Lead Generation

The compound's pyrrole-carboxamide core and hydroxyl-bearing side chain align with the pharmacophoric requirements identified in ERK5 inhibitor patents [1]. It can serve as a starting fragment for structure-activity relationship (SAR) studies, where the impact of the cyclopropane ring and hydroxyl group on potency can be directly assessed. Its TPSA and hydrogen-bonding capacity are suitable for fragment library inclusion, with subsequent elaboration aimed at improving potency into the nanomolar range [2].

Physicochemical Property Optimization in Kinase Probe Design

For medicinal chemistry teams optimizing ERK5 or other kinase probes, this compound offers a balanced TPSA (54.3 Ų) that falls within the optimal range for oral bioavailability prediction. The cyclopropane ring provides conformational rigidity, which can be exploited to improve target selectivity by reducing the number of accessible conformers compared to flexible-linker analogs [3].

Chemical Biology Tool for Investigating Hydrogen-Bonding Networks

The presence of two hydrogen bond donors and two acceptors allows this compound to probe hydrogen-bonding interactions in kinase active sites. Comparative studies with dehydroxylated or N-desmethyl analogs can dissect the contribution of each polar group to binding energy, enabling rational design of more potent inhibitors [1].

Cyclopropane Building Block Reference Standard

Given the increasing interest in cyclopropane rings as metabolically stable bioisosteres, this compound can serve as a well-characterized reference standard for developing new synthetic routes to complex cyclopropane-carboxamide intermediates. Its physicochemical properties (exact mass, TPSA, XLogP3) are precisely documented, facilitating analytical method validation [2].

Application
Selection Property
Validation Focus
ERK5 fragment-based lead generation
Hydroxyl-pyrrole pharmacophore context
ERK5 inhibitory activity titration and SAR expansion
Kinase probe physicochemical optimization
TPSA and conformational rigidity profile
Selectivity and solubility endpoint review
Hydrogen-bonding network investigation
Dual H-bond donor/acceptor scaffold
Polar interaction energy mapping in kinase active sites
Cyclopropane building block reference
Well-characterized cyclopropane scaffold
Analytical method validation and synthetic route development
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